Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-
Description
General Significance of Amino Acid-Derived Amides in Chemical Science
Amides derived from amino acids are fundamental building blocks in both nature and chemical science. The amide bond, also known as a peptide bond in the context of proteins, is the covalent linkage that connects amino acids to form peptides and proteins, which are essential for life. libretexts.orglibretexts.org This bond is formed through a condensation reaction between the carboxylic acid group of one amino acid and the amine group of another. libretexts.org
The stability of the amide bond is a key feature, making it resistant to hydrolysis under physiological conditions, which is crucial for maintaining the structural integrity of proteins. wikipedia.orgnih.gov In chemical synthesis, amino acid amides serve as versatile intermediates and building blocks. Their unique hydrogen bonding capabilities, with the carbonyl group acting as a hydrogen bond acceptor and the amine group as a donor, are critical in molecular recognition and self-assembly processes. nih.gov The presence of both acidic and basic functional groups in the parent amino acids imparts specific properties to their amide derivatives, influencing their reactivity and application in various fields, from materials science to medicinal chemistry. science.gov
Role of Chiral Molecular Scaffolds in Advanced Organic Synthesis and Supramolecular Design
Chirality, or "handedness," is a fundamental property of many organic molecules, and the use of chiral scaffolds is a cornerstone of modern asymmetric synthesis. Nature itself is inherently chiral, utilizing specific enantiomers of molecules like amino acids and sugars for biological functions. mdpi.com A chiral scaffold is a molecule with a defined three-dimensional structure that can be used to control the stereochemical outcome of a chemical reaction. nih.gov
Molecules like Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- possess a specific stereocenter derived from the L-leucine precursor. This defined chirality makes them valuable as components in the design of chiral ligands, catalysts, and auxiliaries for asymmetric catalysis, a field dedicated to synthesizing enantiomerically pure compounds. rsc.org Furthermore, in supramolecular chemistry, the chirality of building blocks directs the formation of higher-order helical or spiral structures, such as nanotubes and vesicles, through non-covalent interactions. nih.govcas.cznih.gov These self-assembled chiral nanostructures have potential applications in areas like enantioselective separations and catalysis. nih.gov
Overview of Academic Research Perspectives on Amphiphilic Amino Acid Derivatives
Amphiphilic molecules possess both a water-loving (hydrophilic) and a water-fearing (hydrophobic) part. In Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-, the amino acid portion constitutes the polar, hydrophilic head, while the long N-dodecyl alkyl chain provides the nonpolar, hydrophobic tail. This dual nature drives the self-assembly of these molecules in solution. rsc.org
Academic research has extensively explored amphiphilic amino acid derivatives for their ability to form various nanostructures, such as micelles, vesicles, and hydrogels, in aqueous environments. rsc.org These self-assembled structures are investigated for a wide range of applications, including drug delivery, gene transfection, and as antimicrobial agents. scirp.orguctm.eduresearchgate.net The specific amino acid used, the length of the alkyl chain, and the nature of the headgroup all influence the critical micelle concentration (CMC) and the morphology of the resulting aggregates. uctm.edu For instance, researchers have designed and synthesized various amino acid-based amphiphiles to create biocompatible and biodegradable functional nanomaterials. rsc.orgscirp.org The study of these derivatives is a vibrant field, aiming to create novel materials with tailored properties for biomedical and biotechnological applications. nih.gov
Historical Development and Emerging Trends in the Study of Complex Amide Structures
The formation of the amide bond is one of the most fundamental and frequently performed reactions in organic chemistry. nih.gov Historically, methods for amide synthesis often required harsh conditions or the use of stoichiometric activating agents, which generated significant waste. researchgate.net The development of peptide chemistry, particularly with the advent of solid-phase peptide synthesis (SPPS), revolutionized the ability to create complex polypeptide chains.
Emerging trends in amide synthesis focus on efficiency, sustainability, and the activation of traditionally stable amide bonds. nih.gov Modern coupling reagents have been developed to facilitate amide bond formation under mild conditions with high yields. researchgate.net A significant area of current research involves the direct catalytic amidation of carboxylic acids and amines, avoiding the need for pre-activation and reducing byproducts. Furthermore, chemists are exploring novel methods for the activation and transformation of the typically robust amide bond itself. nih.govresearchgate.net This involves distorting the planarity of the amide bond to increase its reactivity, opening new pathways for synthesizing and modifying complex molecules that were previously inaccessible. researchgate.net
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-N-dodecyl-4-methylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H38N2O/c1-4-5-6-7-8-9-10-11-12-13-14-20-18(21)17(19)15-16(2)3/h16-17H,4-15,19H2,1-3H3,(H,20,21)/t17-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKLIVJYSIQYCA-KRWDZBQOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C(CC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCNC(=O)[C@H](CC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H38N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20707963 | |
| Record name | N-Dodecyl-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84005-00-5 | |
| Record name | N-Dodecyl-L-leucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20707963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereochemical Attributes and Chiral Recognition of Pentanamide, 2 Amino N Dodecyl 4 Methyl , 2s
Elucidation of the (2S)-Stereochemistry and its Configurational Stability
The designation (2S)- for Pentanamide, 2-amino-N-dodecyl-4-methyl-, specifies the absolute configuration at the chiral center, which is the carbon atom at the second position of the pentanamide backbone, also known as the α-carbon. This carbon is bonded to four different substituents: an amino group (-NH2), a hydrogen atom, a 4-methylpentyl group (isobutyl group), and an N-dodecylcarboxamide group (-CONH-(CH2)11CH3). According to the Cahn-Ingold-Prelog priority rules, the amino group receives the highest priority, followed by the N-dodecylcarboxamide group, the 4-methylpentyl group, and finally the hydrogen atom. With the hydrogen atom oriented away from the viewer, the sequence of the remaining substituents in decreasing priority traces a counter-clockwise path, hence the (S) designation.
The configurational stability of the stereocenter in N-acyl amino acid derivatives is a critical factor, particularly under various experimental conditions such as changes in pH, temperature, or solvent polarity. Generally, the amide bond linkage and the saturated alkyl side chain contribute to a relatively stable chiral center. Racemization, the process by which a pure enantiomer converts into a mixture of both enantiomers, is typically slow under neutral conditions. However, the presence of the α-amino group means that the chiral center can be susceptible to racemization under harsh acidic or basic conditions, or in the presence of certain catalysts, through mechanisms such as enolization. Studies on related chiral amino acid derivatives have shown that increasing the steric bulk around the chiral center can enhance its stability against racemization nih.gov.
Methodologies for Enantiomeric Purity Assessment and Chiral Resolution
The determination of the enantiomeric purity, often expressed as enantiomeric excess (e.e.), is crucial. A variety of analytical techniques are employed for the chiral resolution and purity assessment of such compounds.
Chiral Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, Gas Chromatography)
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the enantioseparation of N-acyl amino acids and their derivatives. The direct approach, which is most commonly used, involves a chiral stationary phase (CSP). For lipophilic compounds like Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide-based CSPs (e.g., teicoplanin or vancomycin) are particularly effective. chromatographytoday.comsigmaaldrich.com These CSPs offer multiple chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are essential for resolving enantiomers.
The choice of mobile phase is critical for achieving optimal separation. In reversed-phase mode, mixtures of water with organic modifiers like acetonitrile or methanol are common. The addition of acidic or basic modifiers can influence the ionization state of the analyte and the stationary phase, thereby affecting retention and selectivity. For N-acyl amino acid derivatives, teicoplanin-based CSPs have demonstrated broad enantioselectivity. nih.gov
Gas Chromatography (GC) can also be used for chiral analysis, typically after derivatization to increase the volatility of the analyte. While not as common for long-chain N-acyl amino amides due to their relatively low volatility, it remains a powerful technique for certain amino acid derivatives.
Table 1: Representative Chiral HPLC Data for N-Acyl Amino Acid Derivatives
| Compound | Chiral Stationary Phase | Mobile Phase | Flow Rate (mL/min) | Resolution (Rs) |
|---|---|---|---|---|
| N-Acetyl-DL-Leucine | CHIRALPAK QD-AX | Methanol / Acetic Acid (100/1) | 1.0 | 6.00 daicelchiral.com |
| Dansyl-DL-amino acids | Norvancomycin-bonded silica | Acetonitrile/TEAA buffer | 1.0 | >1.5 nih.gov |
| FMOC-DL-amino acids | tert-butylcarbamoyl quinine CSP | Hexane/Isopropanol/TFA | Varies | Variable rsc.org |
Capillary Electrophoresis for Chiral Compound Analysis
Capillary Electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, short analysis times, and low sample consumption. mdpi.com In CE, chiral selectors are typically added to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most widely used chiral selectors for amino acid derivatives. bme.hunih.gov The hydrophobic cavity of the cyclodextrin can include the nonpolar dodecyl chain of the analyte, while interactions between the functional groups of the amino acid moiety and the hydroxyl groups on the rim of the CD contribute to chiral recognition.
For a compound like Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-, modified cyclodextrins, such as hydroxypropyl-β-cyclodextrin or sulfated-β-cyclodextrin, are often employed to enhance enantioselectivity. The pH of the background electrolyte is a crucial parameter, as it affects the charge of the analyte and the electroosmotic flow, thereby influencing migration times and resolution.
Table 2: Representative Capillary Electrophoresis Conditions for Chiral Amino Acid Derivative Separation
| Analyte | Chiral Selector | Background Electrolyte | Voltage | Reference |
|---|---|---|---|---|
| Aromatic Amino Acids | α-Cyclodextrin and 18-crown-6 | Phosphate buffer | 20 kV | nih.gov |
| Alanyl and Leucyl Dipeptides | Heptakis(2,6-di-O-methyl)-β-cyclodextrin | Malonic acid-triethanolamine buffer (pH 3.0) | 25 kV | nih.gov |
| Basic Drugs | β-Cyclodextrin | Phosphate buffer (pH 2.5) | 15 kV | acs.org |
Spectroscopic Methods for Chiral Discrimination (e.g., Circular Dichroism, Optical Rotatory Dispersion)
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical spectroscopic techniques that provide information about the stereochemistry of chiral molecules. CD measures the differential absorption of left and right circularly polarized light, while ORD measures the variation of optical rotation with wavelength. wikipedia.org
For Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-, the amide chromophore and the amino group are the primary contributors to the CD and ORD signals in the far-UV region. The sign and magnitude of the Cotton effect in the ORD spectrum, and the sign of the CD band, can be correlated with the absolute configuration of the α-carbon. rsc.orgkud.ac.in These techniques are particularly useful for confirming the enantiomeric purity of a sample and for studying conformational changes in solution. Studies on N-thiobenzoyl-L-α-amino-acids have demonstrated the utility of CD in monitoring the resolution of DL-amino-acids. rsc.org
Theoretical Principles of Chiral Recognition and Asymmetric Synthesis
The separation of enantiomers by chiral stationary phases or selectors is based on the principle of chiral recognition, which requires the formation of transient diastereomeric complexes with different stabilities. The "three-point interaction model" is a widely accepted concept explaining this phenomenon. nih.govresearchgate.net For effective chiral recognition, there must be at least three points of interaction between the chiral selector and one of the enantiomers, with at least one of these interactions being stereochemically dependent. In the case of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-, these interactions could involve hydrogen bonding with the amide and amino groups, steric hindrance from the isobutyl and dodecyl chains, and dipole-dipole interactions.
Asymmetric synthesis aims to produce a single enantiomer of a chiral compound. For the synthesis of (2S)-2-amino-N-dodecyl-4-methylpentanamide, this would typically involve either using a chiral starting material (from the "chiral pool"), employing a chiral auxiliary, or using a chiral catalyst. One common strategy is the acylation of the L-leucine amide with dodecanoyl chloride. The use of chiral Ni(II) complexes of Schiff bases derived from amino acids has also proven to be an effective method for the asymmetric synthesis of tailor-made amino acids. nih.gov Furthermore, sulfinimines have been highlighted as versatile building blocks for the enantioselective synthesis of amino acids and their derivatives. rsc.org The key is to control the stereochemical outcome of the reaction to favor the formation of the desired (2S) diastereomer.
Synthetic Design and Methodologies for Pentanamide, 2 Amino N Dodecyl 4 Methyl , 2s
Retrosynthetic Analysis and Identification of Key Chiral Precursors
A retrosynthetic analysis of the target molecule, Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-, logically commences with the disconnection of the most synthetically accessible bond. In this case, the amide bond is the clear point for disconnection. This strategic bond cleavage reveals two primary building blocks: the chiral α-amino acid, (2S)-2-amino-4-methylpentanoic acid, commonly known as L-leucine, and the long-chain primary amine, dodecylamine (B51217).
This analysis simplifies the synthetic challenge into two main objectives: securing a source of enantiomerically pure L-leucine and subsequently coupling it efficiently with dodecylamine. L-leucine is a proteinogenic amino acid, making it a readily available and relatively inexpensive chiral precursor. The core of the synthetic strategy, therefore, revolves around preserving the stereochemical integrity of the L-leucine during the amide bond formation process.
Enantioselective Synthetic Routes to the (2S)-Stereoisomer
While L-leucine is naturally abundant, the synthesis of its enantiomer or structurally related non-proteinogenic amino acids often requires de novo enantioselective methods. Furthermore, understanding these synthetic routes is crucial for the preparation of isotopically labeled analogs or derivatives with modified side chains. The primary approaches to obtaining the (2S)-stereoisomer of leucine (B10760876) and its analogs can be broadly categorized into asymmetric synthesis and the resolution of racemic mixtures.
Asymmetric Synthesis Strategies
Modern asymmetric synthesis offers powerful tools for establishing the desired stereocenter with high enantioselectivity, often employing chiral catalysts or auxiliaries. These methods are particularly valuable as they can provide direct access to the desired enantiomer without the inherent 50% yield limitation of classical resolution.
One prominent strategy involves the catalytic asymmetric hydrogenation of prochiral enamides or related unsaturated precursors. Chiral transition metal catalysts, typically based on rhodium or iridium complexed with chiral phosphine (B1218219) ligands, can effect the addition of hydrogen across the double bond with high facial selectivity, leading to the desired (S)-enantiomer.
Another powerful approach is the asymmetric alkylation of glycine (B1666218) enolate equivalents. Chiral phase-transfer catalysts can mediate the alkylation of N-protected glycine esters with isobutyl halides, controlling the stereochemical outcome of the reaction. Similarly, the use of chiral auxiliaries, such as those derived from camphor (B46023) or other chiral scaffolds, can direct the stereoselective alkylation of an attached glycine unit. After the alkylation step, the auxiliary is cleaved to yield the desired L-leucine derivative.
More recent advancements include the use of organocatalysis, where small chiral organic molecules catalyze the enantioselective construction of the amino acid scaffold. rsc.org For instance, chiral bifunctional catalysts bearing both a Brønsted acid and a Lewis base moiety can activate both the nucleophile and the electrophile in a stereocontrolled manner.
| Asymmetric Strategy | Key Features | Typical Reagents/Catalysts |
| Catalytic Asymmetric Hydrogenation | High atom economy, high enantioselectivity. | Chiral Rh or Ir phosphine complexes (e.g., Rh-DuPhos). |
| Asymmetric Alkylation | Use of chiral auxiliaries or phase-transfer catalysts. | Evans auxiliaries, cinchona alkaloid-derived phase-transfer catalysts. |
| Organocatalytic Methods | Metal-free, often mild reaction conditions. | Chiral squaramides, thioureas, or proline derivatives. |
Resolution of Racemic Mixtures
Resolution of a racemic mixture of leucine remains a viable and often practical approach, particularly for large-scale synthesis where the cost of chiral catalysts or auxiliaries may be prohibitive. This method involves the separation of the two enantiomers, typically through their conversion into a pair of diastereomers with distinct physical properties.
A common method is diastereomeric salt formation . The racemic mixture of leucine is treated with a chiral resolving agent, such as a chiral acid or base (e.g., tartaric acid or a chiral amine), to form a pair of diastereomeric salts. These salts exhibit different solubilities, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of leucine is recovered by treatment with an acid or base to break the salt.
Enzymatic resolution offers a highly selective alternative. Enzymes, being inherently chiral, can differentiate between the two enantiomers of a racemic substrate. For example, an acylase can selectively hydrolyze the N-acetyl group from N-acetyl-L-leucine in a racemic mixture of N-acetyl-D/L-leucine, leaving the N-acetyl-D-leucine unreacted. The resulting L-leucine can then be separated from the unreacted N-acetyl-D-leucine based on differences in their physical and chemical properties.
Amide Bond Formation Strategies for Incorporating the N-Dodecyl Moiety
The formation of the amide bond between the carboxylic acid of L-leucine and the amino group of dodecylamine is the final key step in the synthesis of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-. The primary challenge in this step is to achieve a high yield of the desired amide without causing racemization of the chiral center in the L-leucine. To prevent self-condensation, the amino group of the L-leucine starting material is typically protected with a suitable protecting group (e.g., Boc, Cbz) prior to the coupling reaction. This protecting group is then removed in the final step to yield the target compound.
Peptide Coupling Reagents and Techniques
A vast array of coupling reagents has been developed for peptide synthesis, and these are directly applicable to the formation of the amide bond in the target molecule. These reagents work by activating the carboxyl group of the N-protected L-leucine, making it more susceptible to nucleophilic attack by dodecylamine.
Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are widely used activating agents. thermofisher.comanalis.com.my They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate can be prone to racemization. To mitigate this, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. These additives trap the O-acylisourea to form a less reactive but more stable active ester, which then reacts with the amine with a significantly reduced risk of racemization. omizzur.com
Phosphonium (B103445) and aminium/uronium salts represent another major class of coupling reagents. Reagents like benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP), O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) are highly efficient and lead to rapid amide bond formation with low levels of racemization. peptide.comsigmaaldrich.com These reagents react with the carboxylic acid in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to generate the active ester in situ. peptide.com
| Coupling Reagent Class | Examples | Key Advantages | Considerations |
| Carbodiimides | DCC, EDC | Cost-effective, widely used. | Risk of racemization (mitigated by additives like HOBt/HOAt), formation of urea (B33335) byproducts. |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low racemization. | Higher cost, byproducts can be challenging to remove. |
| Aminium/Uronium Salts | HBTU, HATU | Fast reaction times, low racemization, suitable for sterically hindered couplings. | Higher cost, potential for side reactions if not used correctly. |
Direct Amidation and Catalyst Systems
In recent years, there has been a growing interest in the development of methods for the direct formation of amide bonds from carboxylic acids and amines without the need for stoichiometric activating agents. These methods, which typically rely on a catalyst to facilitate the dehydration of the carboxylic acid and amine, offer a more atom-economical and environmentally friendly approach.
Boron-based catalysts have emerged as effective promoters for direct amidation. For instance, arylboronic acids can catalyze the amidation of carboxylic acids with amines under dehydrative conditions. More recently, the borate (B1201080) ester B(OCH₂CF₃)₃ has been shown to be a highly effective reagent for the direct amidation of unprotected amino acids, including leucine, with a range of amines. rsc.org This method is particularly attractive as it may circumvent the need for protecting groups on the amino acid.
Lewis acid catalysts , such as those based on zirconium (e.g., ZrCl₄) or titanium (e.g., Ti(OⁱPr)₄), can also facilitate direct amide bond formation. rsc.orgnih.gov These catalysts activate the carboxylic acid towards nucleophilic attack by the amine. The reactions are typically carried out at elevated temperatures with removal of the water byproduct to drive the reaction to completion. While effective, these methods can sometimes require harsh conditions that may lead to racemization if not carefully optimized.
| Catalyst System | Examples | Key Advantages | Considerations |
| Boron-Based Catalysts | Arylboronic acids, B(OCH₂CF₃)₃ | Atom-economical, can sometimes be used with unprotected amino acids. | May require elevated temperatures and removal of water. |
| Lewis Acid Catalysts | ZrCl₄, Ti(OⁱPr)₄ | Catalytic in nature, avoids stoichiometric activating agents. | Can require harsh reaction conditions, potential for racemization. |
Derivatization and Structural Modification Strategies for Analogues
The generation of analogues of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-, is a key strategy for investigating structure-activity relationships (SAR). This involves systematically modifying the core structure to understand how changes in its constituent parts—the N-alkyl chain and the amino acid residue—affect its chemical and physical properties.
Systematic Variation of the Alkyl Chain and Amino Acid Side Chain
The two most direct points for structural modification on the parent compound are the N-dodecyl group and the isobutyl side chain of the leucine moiety.
Variation of the N-Alkyl Chain: The long N-dodecyl chain is a significant feature of the molecule, contributing to its lipophilicity. Systematic variation of this chain's length, branching, and saturation can profoundly impact the molecule's properties. Research on similar alkyl-substituted amino acid amides has shown that elongation of the alkyl chain can enhance biological potency. nih.gov Analogues can be readily synthesized by substituting dodecylamine with other primary amines during the amide coupling step.
| Amine Starting Material | Resulting N-Alkyl Chain in Analogue | Key Property Variation |
|---|---|---|
| Octylamine | n-octyl | Reduced lipophilicity, shorter chain |
| Hexadecylamine | n-hexadecyl | Increased lipophilicity, longer chain |
| Cyclohexylmethylamine | Cyclohexylmethyl | Introduction of a cyclic, bulky group |
| Oleylamine | (Z)-octadec-9-enyl | Introduction of unsaturation (alkene) |
| 4-Phenylbutylamine | 4-Phenylbutyl | Incorporation of an aromatic ring |
| Amino Acid Precursor | Resulting Side Chain in Analogue | Key Property Variation |
|---|---|---|
| L-Valine | Isopropyl | Slightly smaller, non-polar |
| L-Isoleucine | sec-Butyl | Isomeric, non-polar, additional chiral center |
| L-Phenylalanine | Benzyl | Aromatic, bulky |
| L-Alanine | Methyl | Significantly smaller, non-polar |
| L-Cyclohexylalanine | Cyclohexylmethyl | Non-polar, bulky, alicyclic |
Introduction of Other Functional Groups for Chemical Property Modulation
Incorporating additional functional groups into the structure of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-, can modulate its physicochemical properties, such as solubility, polarity, and hydrogen bonding capacity. Modern amidation and peptide synthesis techniques often tolerate a wide range of functional groups, allowing for such modifications. organic-chemistry.org These groups can be introduced on either the alkyl chain or by using a functionalized amino acid precursor.
Potential modifications include:
On the N-Alkyl Chain: Using an amino-alcohol like 12-aminododecan-1-ol as the starting amine would introduce a terminal hydroxyl group, increasing polarity and providing a site for hydrogen bonding.
Using Functionalized Amino Acids: Employing amino acids with functional groups in their side chains, such as serine (hydroxyl group) or lysine (B10760008) (amino group), would introduce polar, ionizable moieties. khanacademy.org The amine and carboxylic acid groups are fundamental to all amino acids, but the side chains (R-groups) vary, offering opportunities for introducing diverse functionalities. pressbooks.pubpressbooks.pub
| Functional Group | Potential Location | Anticipated Effect on Chemical Properties |
|---|---|---|
| Hydroxyl (-OH) | Terminus of N-alkyl chain | Increases polarity and aqueous solubility; H-bond donor/acceptor |
| Amine (-NH2) | Side chain (e.g., from Lysine) | Increases polarity; basic character; H-bond donor |
| Carboxylic Acid (-COOH) | Side chain (e.g., from Aspartic Acid) | Increases polarity; acidic character; H-bond donor/acceptor |
| Thiol (-SH) | Side chain (e.g., from Cysteine) | Reactive site; can form disulfide bonds; weak H-bond donor |
Reaction Optimization and Process Scale-Up Considerations (Academic Context)
The efficient synthesis of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-, is typically achieved through the coupling of L-leucine and dodecylamine. Optimizing this amidation reaction is critical for maximizing yield, ensuring purity, and facilitating potential scale-up for further research.
The general synthetic approach involves reacting an N-protected L-leucine derivative with dodecylamine in the presence of a coupling agent, followed by the removal of the protecting group.
Reaction Optimization: A systematic approach, often employing Design of Experiments (DoE), is used to identify the optimal conditions for the amide bond formation. researchgate.net Key parameters for investigation include:
Coupling Reagents: A wide array of reagents is available for amide bond formation, ranging from classic carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) to more modern phosphonium or uronium salts like HBTU. nih.govorganic-chemistry.org The choice of reagent can impact reaction time, yield, and the degree of side reactions, such as racemization.
Solvent: The reaction medium is crucial. Solvents are screened for their ability to dissolve reactants and for their environmental impact. rsc.org Common choices include N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).
Base: An organic base, such as N,N-diisopropylethylamine (DIPEA), is often required to neutralize acid byproducts and facilitate the reaction. researchgate.net The choice and stoichiometry of the base can be critical.
Temperature and Time: These parameters are optimized to ensure the reaction proceeds to completion while minimizing the formation of impurities and preventing racemization of the chiral center. researchgate.net
A hypothetical screening experiment to optimize the yield of the coupling reaction is presented below.
| Entry | Coupling Reagent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 1 | EDC/HOBt | DCM | 0 to 25 | 75 |
| 2 | EDC/HOBt | DMF | 0 to 25 | 82 |
| 3 | HATU | DMF | 0 to 25 | 91 |
| 4 | T3P | EtOAc | 25 | 88 |
Process Scale-Up Considerations (Academic Context): Translating a small-scale synthesis to a larger, multi-gram scale within an academic laboratory presents several challenges. rsc.org
Purification: While small-scale reactions are often purified using column chromatography, this method becomes cumbersome and solvent-intensive on a larger scale. Developing conditions that allow for purification via crystallization or extraction is highly desirable.
Reagent Choice: The cost and handling safety of reagents become more significant at a larger scale. Stoichiometric coupling agents generate significant waste, prompting exploration of catalytic amidation methods. researchgate.netrsc.org
Thermal Management: Amidation reactions can be exothermic. On a larger scale, efficient heat dissipation must be managed to maintain the optimal reaction temperature and prevent runaway reactions.
Work-up Procedures: Aqueous work-ups and extractions must be optimized to handle larger volumes efficiently and minimize the formation of emulsions.
Successful academic scale-up focuses on creating a robust, repeatable, and safe procedure that provides the desired compound in high purity and yield without requiring specialized industrial equipment. luxembourg-bio.com
Advanced Spectroscopic and Structural Characterization of Pentanamide, 2 Amino N Dodecyl 4 Methyl , 2s
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise three-dimensional structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and provide insights into the connectivity and spatial arrangement of atoms.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule, respectively. The chemical shift (δ) of each nucleus is indicative of its local electronic environment, and signal multiplicity in ¹H NMR reveals the number of neighboring protons.
For Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-, the spectra would feature signals corresponding to the L-leucine moiety and the N-dodecyl chain. The amide linkage (-CONH-) creates a distinct chemical environment for the adjacent protons and carbons.
Expected ¹H NMR Data: The proton spectrum is anticipated to show characteristic signals for the aliphatic chain of the dodecyl group, including a prominent triplet around 0.88 ppm for the terminal methyl group and a broad multiplet between 1.2-1.6 ppm for the numerous methylene (B1212753) (-CH₂-) groups. The protons closer to the electron-withdrawing amide group will be shifted downfield. The protons of the leucine (B10760876) residue will also have distinct shifts, with the α-proton (CH-NH₂) appearing as a multiplet and the isobutyl group protons appearing at higher field.
Expected ¹³C NMR Data: The carbon spectrum will similarly display signals for both parts of the molecule. The carbonyl carbon (C=O) of the amide is expected to have a chemical shift in the range of 170-180 ppm. The carbons of the dodecyl chain will show a series of peaks in the aliphatic region (14-40 ppm), while the carbons of the leucine fragment will have characteristic shifts determined by their position relative to the amino and amide groups.
Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Position (Leucine Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| α-CH | 3.5 - 3.8 | 53 - 56 |
| β-CH₂ | 1.5 - 1.8 | 40 - 43 |
| γ-CH | 1.6 - 1.9 | 24 - 26 |
| δ-CH₃ (x2) | 0.9 - 1.0 | 21 - 23 |
| NH₂ | 1.5 - 2.5 (broad) | N/A |
| Amide NH | 7.5 - 8.5 (triplet) | N/A |
| Amide C=O | N/A | 173 - 176 |
| Atom Position (Dodecyl Moiety) | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| N-CH₂ | 3.1 - 3.3 | 39 - 41 |
| N-CH₂-CH₂ | 1.4 - 1.6 | 29 - 31 |
| -(CH₂)₉- (bulk) | 1.2 - 1.4 | 22 - 30 |
| Terminal CH₃ | 0.8 - 0.9 | 14 - 15 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and determining the molecule's connectivity and spatial conformation. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. chemsociety.org.ng For this molecule, COSY would show correlations between the α-H and β-H₂ protons of the leucine residue, and between adjacent methylene protons in the dodecyl chain. researchgate.netchemsociety.org.ng
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton and carbon atoms. chemsociety.org.ng This is crucial for assigning the ¹³C signals based on the more easily interpreted ¹H spectrum. Each CH, CH₂, and CH₃ group would produce a cross-peak connecting its ¹H and ¹³C chemical shifts. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netchemsociety.org.ng This technique is invaluable for establishing the connectivity across quaternary carbons and heteroatoms. A key HMBC correlation would be observed between the amide NH proton and the leucine carbonyl carbon, confirming the amide bond.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This provides information about the molecule's three-dimensional conformation and folding.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups absorb infrared radiation or scatter Raman light at characteristic frequencies, making these techniques excellent for functional group identification.
The IR and Raman spectra of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- would be dominated by vibrations of the amide group, the primary amine, and the aliphatic chains.
Amide Group: The secondary amide linkage is characterized by strong, distinct bands. The N-H stretch is expected around 3300 cm⁻¹. The Amide I band (primarily C=O stretch) is a very strong absorption in the IR spectrum, typically appearing between 1630-1680 cm⁻¹. The Amide II band (N-H bend and C-N stretch) occurs near 1520-1570 cm⁻¹.
Amino Group: The primary amine (-NH₂) will show N-H stretching vibrations in the 3300-3500 cm⁻¹ region.
Aliphatic Chains: The C-H stretching vibrations of the numerous CH₂ and CH₃ groups will produce strong bands in the 2850-3000 cm⁻¹ region. C-H bending vibrations will appear in the 1350-1470 cm⁻¹ range.
Interactive Table: Expected Vibrational Spectroscopy Frequencies
| Functional Group | Vibration Type | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 | Weak |
| Amide (N-H) | N-H Stretch | ~3300 | Weak |
| Aliphatic (C-H) | C-H Stretch | 2850 - 2960 | Strong |
| Amide I (C=O) | C=O Stretch | 1630 - 1680 | Medium |
| Amide II | N-H Bend / C-N Stretch | 1520 - 1570 | Weak |
| Aliphatic (C-H) | C-H Bend | 1350 - 1470 | Medium |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Elucidation
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and, through fragmentation analysis, offers valuable information about its structure.
ESI is a soft ionization technique suitable for polar, medium-sized molecules. researchgate.net In positive ion mode, the molecule would be expected to readily form a protonated molecular ion [M+H]⁺. High-resolution ESI-MS would allow for the determination of the elemental formula from the exact mass. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would induce fragmentation, primarily at the weakest bonds. The most likely fragmentation pathway would involve cleavage of the amide bond, leading to fragment ions corresponding to the protonated leucine moiety and the dodecylamine (B51217) portion. The loss of the isobutyl group from the leucine side chain is another characteristic fragmentation pathway for leucine-containing compounds. nih.gov
MALDI is another soft ionization technique, often used for larger molecules but also applicable here. researchgate.net Similar to ESI, MALDI-MS would be expected to produce the protonated molecular ion [M+H]⁺ with high efficiency. The fragmentation patterns observed in MALDI-MS, particularly with in-source decay or post-source decay experiments, would be similar to those from ESI-MS/MS. This would involve cleavage around the amide bond and within the leucine side chain, providing confirmatory structural information. mdpi.com
Interactive Table: Predicted Key Mass Spectrometry Fragments
| Ion | Description | Predicted m/z |
| [M+H]⁺ | Protonated Molecular Ion | 299.30 |
| [M-C₄H₉]⁺ | Loss of isobutyl group | 242.23 |
| [C₁₂H₂₆N]⁺ | Dodecylamine fragment | 184.22 |
| [C₆H₁₂NO]⁺ | Leucine iminium ion after amide cleavage | 114.09 |
| [C₅H₁₂N]⁺ | Iminium ion from Leucine after loss of CO | 86.10 |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential technique for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. For Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-, which has a molecular formula of C18H38N2O, the expected monoisotopic mass can be calculated with high accuracy.
In a typical analysis, the compound would be ionized, often using electrospray ionization (ESI) to form the protonated molecule [M+H]+. The spectrometer then measures the m/z value of this ion to four or more decimal places. This experimental value is then compared to the theoretical mass calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N, and ¹⁶O). The close agreement between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass.
| Parameter | Value |
| Molecular Formula | C18H38N2O |
| Ionization Mode | ESI+ |
| Observed Ion | [M+H]+ |
| Theoretical m/z | 299.3057 |
| Experimental m/z | Data not available in search results |
| Mass Error (ppm) | Data not available in search results |
Note: Specific experimental data from HRMS analysis of this compound is not publicly available in the searched literature. The table reflects the expected parameters for such an analysis.
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. The analysis provides detailed information on bond lengths, bond angles, and torsion angles, defining the molecule's conformation. It also reveals how molecules pack together in the crystal lattice, stabilized by intermolecular forces such as hydrogen bonds, van der Waals forces, and hydrophobic interactions.
For an amphiphilic molecule like Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-, crystallographic data would be invaluable. It would confirm the (2S) stereochemistry at the chiral center and reveal the conformation of the flexible dodecyl chain. Furthermore, the packing arrangement would show how the polar headgroups (amino and amide) interact with each other, likely through hydrogen bonding, and how the nonpolar alkyl tails arrange to maximize hydrophobic interactions, potentially forming bilayer or interdigitated structures.
| Crystallographic Parameter | Value |
| Crystal System | Data not available in search results |
| Space Group | Data not available in search results |
| Unit Cell Dimensions | Data not available in search results |
| Bond Lengths (Å) | Data not available in search results |
| Bond Angles (°) | Data not available in search results |
| Key Intermolecular Interactions | Data not available in search results |
Note: No publicly available crystal structure data for this specific compound was found. The table indicates the type of data that would be obtained from such an analysis.
Elemental Analysis (CHN) for Purity and Stoichiometry
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This method provides an empirical validation of a compound's purity and its proposed molecular formula. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula, C18H38N2O. A close match, typically within ±0.4%, is considered confirmation of the compound's elemental composition and high purity.
The theoretical percentages for Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-, are calculated based on its molecular weight of 298.5 g/mol . Any significant deviation between the experimental and theoretical values could indicate the presence of impurities, residual solvents, or an incorrect structural assignment.
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 72.43 | Data not available in search results |
| Hydrogen (H) | 12.83 | Data not available in search results |
| Nitrogen (N) | 9.38 | Data not available in search results |
Note: Specific experimental results from CHN analysis for this compound are not available in the searched literature. The table presents the theoretical values.
Ultramicroscopic and Spectroscopic Probes of Self-Assembled States
The amphiphilic structure of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-, containing a long hydrophobic dodecyl tail and a polar L-leucinamide headgroup, suggests a strong propensity for self-assembly in solution. This process involves the spontaneous organization of individual molecules into ordered supramolecular structures to minimize unfavorable interactions between the hydrophobic tails and the solvent (typically water). The resulting aggregates can take various forms, such as micelles, vesicles, nanofibers, or hydrogels, depending on factors like concentration, pH, and temperature.
Investigating these self-assembled states requires a combination of ultramicroscopic and spectroscopic techniques.
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are used to directly visualize the morphology and dimensions of the resulting nanostructures.
Circular Dichroism (CD) Spectroscopy can be employed to probe the formation of chiral supramolecular assemblies, as the organization of chiral molecules can give rise to distinct CD signals.
Fourier-Transform Infrared (FTIR) Spectroscopy can provide insights into the hydrogen-bonding interactions within the self-assembled structures by analyzing shifts in the amide and amine vibrational bands.
Fluorescence Spectroscopy , using probes like pyrene (B120774) or Thioflavin T, can be used to determine the critical aggregation concentration and to characterize the microenvironment of the aggregates.
| Technique | Information Obtained | Findings |
| Electron Microscopy (TEM/SEM) | Morphology and size of aggregates | Data not available in search results |
| Circular Dichroism (CD) | Chiral organization in assemblies | Data not available in search results |
| FTIR Spectroscopy | Intermolecular hydrogen bonding | Data not available in search results |
| Fluorescence Spectroscopy | Critical aggregation concentration | Data not available in search results |
Note: No specific experimental data on the self-assembly of this compound was found in the performed searches.
Molecular Structure, Conformation, and Supramolecular Assembly of Pentanamide, 2 Amino N Dodecyl 4 Methyl , 2s
Intramolecular Interactions and Conformational Analysis in Solution and Solid State
In solution, the molecule exhibits greater conformational flexibility. Solution NMR spectroscopy is a powerful tool to probe these dynamics. For related N-acylhydrazone derivatives, NMR studies have revealed the existence of multiple conformers in solution due to restricted rotation around the C-N amide bond. nih.gov Similarly, for Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-, it is expected that different rotamers exist in equilibrium, influenced by the solvent environment. The hydrophobic dodecyl chain will likely adopt a flexible conformation in most organic solvents, while in aqueous environments, it will be driven to minimize contact with water. The chiral center at the alpha-carbon ((2S)-) imposes specific stereochemical constraints that influence the accessible conformations of the peptide backbone.
Table 1: Predicted Conformational Parameters of a Leucine (B10760876) Derivative Backbone
| Dihedral Angle | Predicted Value Range | Influencing Factors |
|---|---|---|
| Φ (Phi) | -150° to -50° | Steric hindrance from the isobutyl side chain |
| Ψ (Psi) | +120° to +170° | Amide-amide interactions and side chain bulk |
| ω (Omega) | ~180° (trans) or ~0° (cis) | Planarity of the amide bond |
Note: These values are based on theoretical models and experimental data from analogous leucine-containing peptides and may vary for the specific compound.
Role of the N-Dodecyl Moiety in Hydrophobic Interactions and Amphiphilic Behavior
The defining characteristic of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- as an amphiphile is the covalent linkage of a hydrophilic head group (the 2-amino-4-methyl-pentanamide moiety) to a long, hydrophobic tail (the N-dodecyl chain).
The N-dodecyl moiety , a saturated twelve-carbon alkyl chain, is responsible for the molecule's strong hydrophobic character. In aqueous environments, the energetic penalty of solvating this long hydrocarbon chain drives the molecules to aggregate. This phenomenon, known as the hydrophobic effect, is the primary driving force for the self-assembly of many surfactants. The flexible nature of the dodecyl chain allows it to adopt various conformations to pack efficiently within the hydrophobic cores of the resulting supramolecular structures.
The interplay between the hydrophilic amino acid-derived headgroup and the hydrophobic dodecyl tail results in its amphiphilic behavior . The headgroup, with its capacity for hydrogen bonding via the amide and amine functionalities, prefers to be in contact with polar solvents like water. In contrast, the dodecyl tail avoids water. This dual nature forces the molecules to arrange themselves at interfaces or to form aggregates where the hydrophobic tails are shielded from the aqueous environment.
Mechanisms and Thermodynamics of Self-Assembly in Non-Biological Media
The self-assembly of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- in a solvent is a spontaneous process driven by the minimization of free energy. In aqueous solutions, this assembly is primarily an entropy-driven process at lower temperatures, stemming from the release of ordered water molecules from around the hydrophobic dodecyl chains. At higher temperatures, the process can become more enthalpy-driven.
The thermodynamics of micellization can be described by the standard Gibbs free energy (ΔG°mic), enthalpy (ΔH°mic), and entropy (ΔS°mic) of the process. These parameters can be determined from the temperature dependence of the CMC. conicet.gov.ar
Table 2: Typical Thermodynamic Parameters of Micellization for a Dodecyl Chain Surfactant in Water
| Thermodynamic Parameter | Typical Value Range | Interpretation |
|---|---|---|
| ΔG°mic | -25 to -40 kJ/mol | Spontaneous process |
| ΔH°mic | -10 to +5 kJ/mol | Can be exothermic or endothermic |
| TΔS°mic | +30 to +50 kJ/mol | Favorable entropic contribution (hydrophobic effect) |
Note: These are representative values for surfactants with a C12 alkyl chain and may not be the exact values for the specified compound. ajchem-a.com
The mechanism of self-assembly can be complex, potentially involving a stepwise aggregation of monomers into small clusters that then grow into larger structures. The final morphology of the aggregates is influenced by factors such as concentration, temperature, pH, and the presence of salts.
Formation and Characterization of Supramolecular Architectures (e.g., Micelles, Vesicles, Nanofibers)
Above its CMC, Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- can form a variety of supramolecular architectures in solution. The specific structure formed depends on the molecular geometry of the amphiphile and the solution conditions.
Micelles : These are typically spherical aggregates where the hydrophobic dodecyl tails form a liquid-like core, and the hydrophilic head groups form a shell that is in contact with the surrounding water. The formation of micelles is common for single-chain surfactants. The size of these micelles can be characterized by techniques like dynamic light scattering (DLS), which measures the hydrodynamic radius of the particles in solution. For surfactants with a dodecyl chain, hydrodynamic radii are typically in the range of 2-5 nm. mdpi.com
Vesicles : These are spherical structures composed of a lipid bilayer enclosing a small aqueous compartment. Vesicle formation is more common for double-chain amphiphiles but can also occur with single-chain surfactants under specific conditions, such as changes in pH or temperature that alter the effective packing parameter of the molecule.
Nanofibers : Under certain conditions, amphiphilic molecules can self-assemble into long, cylindrical structures known as nanofibers. The formation of these structures is often driven by strong, directional intermolecular interactions, such as hydrogen bonding between the peptide-like head groups. Self-assembling peptides are known to form nanofibers that can further entangle to form hydrogels. nih.gov The morphology of these structures can be visualized using techniques like transmission electron microscopy (TEM) and atomic force microscopy (AFM).
The characterization of these supramolecular architectures is crucial for understanding their properties and potential applications.
Table 3: Techniques for Characterizing Supramolecular Structures
| Technique | Information Obtained |
|---|---|
| Dynamic Light Scattering (DLS) | Hydrodynamic radius and size distribution of aggregates |
| Transmission Electron Microscopy (TEM) | Direct visualization of the morphology and dimensions of aggregates |
| Atomic Force Microscopy (AFM) | High-resolution imaging of surface topography |
| Small-Angle X-ray Scattering (SAXS) | Information on the size, shape, and internal structure of aggregates |
Theoretical and Computational Investigations of Pentanamide, 2 Amino N Dodecyl 4 Methyl , 2s
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Molecular Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, DFT can elucidate a range of molecular properties, from the distribution of electrons to the molecule's reactivity and optical characteristics. For a molecule such as Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-, DFT calculations are typically performed using a basis set like 6-31G+(d,p) or 6-311++G(d,p) to provide a balance between computational cost and accuracy. unec-jeas.comresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in a molecule's chemical reactivity and electronic properties. nih.gov The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital to which an electron is most likely to be accepted, indicating its capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. unec-jeas.com A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. unec-jeas.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. dergipark.org.tr This energy gap is also instrumental in determining the electronic absorption and emission characteristics of the molecule.
For amide derivatives of amino acids, DFT calculations can provide precise values for these energies. unec-jeas.com The analysis of these orbitals helps in understanding the charge transfer that occurs within the molecule. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies and Properties Calculated for Amino Acid Amide Derivatives using DFT/B3LYP Method.
| Property | Representative Value | Unit | Significance |
| HOMO Energy | -6.5 to -7.5 | eV | Electron-donating ability |
| LUMO Energy | -0.5 to 0.5 | eV | Electron-accepting ability |
| HOMO-LUMO Energy Gap (ΔE) | 6.0 to 7.0 | eV | Chemical reactivity and kinetic stability |
| Ionization Potential (I) | 6.5 to 7.5 | eV | Energy required to remove an electron |
| Electron Affinity (A) | 0.5 to -0.5 | eV | Energy released when an electron is added |
Note: Data is illustrative and based on typical values for similar amino acid amide structures found in the literature. Actual values for Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- would require specific calculation.
Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. nih.gov It provides a detailed picture of the bonding and antibonding interactions between atoms.
For a molecule containing an amide linkage, NBO analysis can quantify the stability arising from the delocalization of the nitrogen lone pair electrons into the antibonding orbital of the carbonyl group (n -> π* interaction). This interaction is characteristic of the amide resonance and is responsible for the planarity of the amide bond. The analysis also reveals other stabilizing interactions, such as those between C-H or C-C sigma bonds and adjacent antibonding orbitals. The stabilization energy (E(2)) associated with these interactions, calculated through second-order perturbation theory, indicates the strength of the electron delocalization. dergipark.org.tr
Molecules with significant intramolecular charge transfer, often characterized by a small HOMO-LUMO gap and a large change in dipole moment between the ground and excited states, can exhibit nonlinear optical (NLO) properties. dergipark.org.tr These materials are of interest for applications in optoelectronics and photonics.
Quantum chemical calculations can predict NLO properties by computing the molecular polarizability (α) and the first-order hyperpolarizability (β). dergipark.org.tr The magnitude of the total hyperpolarizability (β_tot) is a key indicator of a molecule's NLO response. For amide derivatives, the presence of donor (amino group) and acceptor (carbonyl group) moieties can facilitate charge transfer, making them potential candidates for NLO materials. orientjchem.org DFT calculations using methods like B3LYP are commonly employed to compute these properties and assess the NLO potential of a compound. dergipark.org.tr
Table 2: Representative Calculated NLO Properties for Amide-Containing Organic Molecules.
| Property | Calculation Method | Representative Value Range | Unit |
| Dipole Moment (μ) | DFT/B3LYP | 2 - 5 | Debye |
| Mean Polarizability (α) | DFT/B3LYP | 100 - 200 | 10⁻²⁴ esu |
| Total First Hyperpolarizability (β) | DFT/B3LYP | 1 - 10 | 10⁻³⁰ esu |
Note: Values are illustrative and based on data for organic molecules with similar functional groups. dergipark.org.tr The actual NLO properties of the subject compound would need to be specifically calculated.
Molecular Dynamics Simulations for Conformational Dynamics and Self-Assembly Processes
Molecular Dynamics (MD) simulations are a powerful computational method for studying the time-dependent behavior of molecules. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed insights into conformational changes, molecular motions, and intermolecular interactions over time. rsc.org
Furthermore, MD simulations can model the process of self-assembly, where multiple molecules aggregate to form larger structures like micelles or bilayers. rsc.orgnih.gov These simulations can reveal the mechanisms of micelle formation, the structure of the resulting aggregates, and the dynamics of individual molecules within the assembly. nih.gov Such studies are crucial for understanding the surfactant properties of this compound.
In Silico Prediction of Spectroscopic Parameters and Conformational Preferences
Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computed structures and dynamics. For instance, DFT calculations can be used to compute vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net The calculated spectrum for the optimized geometry of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- would show characteristic peaks for the N-H stretches of the amine and amide groups, the C=O stretch of the amide (Amide I band), and the N-H bend coupled with C-N stretch (Amide II band). fu-berlin.de
Similarly, NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net These theoretical predictions are invaluable for interpreting complex experimental spectra and for assigning specific signals to individual atoms in the molecule.
Computational conformational analysis can also identify the most stable conformations (rotamers) of the molecule. By systematically rotating the dihedral angles of the molecule and calculating the potential energy for each conformation, a potential energy surface can be generated. This allows for the identification of low-energy conformers and the energy barriers between them, providing a comprehensive understanding of the molecule's conformational preferences. nih.gov
Development and Validation of Force Fields for Molecular Modeling of Pentanamide Derivatives
The accuracy of MD simulations is heavily dependent on the quality of the force field used. nih.gov A force field is a set of parameters and equations that defines the potential energy of a system of particles and is used to calculate the forces between them. nih.gov While general-purpose force fields like AMBER, CHARMM, and GROMOS are widely used for biomolecules, specific parameters may be required for novel or non-standard molecules like Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-. nih.govnih.gov
The development of a force field for a new molecule involves a process called parametrization. This typically involves using quantum mechanical calculations to determine equilibrium bond lengths, bond angles, and dihedral angle profiles. Partial atomic charges are often derived to reproduce the quantum mechanical electrostatic potential. Non-bonded parameters (van der Waals interactions) are typically optimized to match experimental data, such as densities and heats of vaporization of similar small molecules. nih.gov
Validation is a critical step where the performance of the new force field is tested by comparing simulation results with known experimental data. For a molecule like the subject compound, this could involve comparing simulated properties (e.g., density, hydration free energy) with experimental values to ensure the force field provides a realistic representation of the molecule's behavior. uq.edu.au The development of accurate force fields is essential for reliable molecular modeling and simulation studies.
Based on a comprehensive search of available scientific literature, no specific computational studies concerning the molecular recognition and interaction phenomena of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- in artificial systems could be identified.
Therefore, the requested article section "6.5. Computational Studies of Molecular Recognition and Interaction Phenomena in Artificial Systems" cannot be generated at this time due to a lack of specific research data for this particular compound. Further theoretical and computational investigations would be required to provide the detailed findings and data tables requested in the prompt.
Applications As Chemical Building Blocks and Materials Precursors Academic Focus
Utilization in the Synthesis of Novel Complex Organic Molecules
The inherent structural features of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- make it a valuable chiral building block in synthetic organic chemistry. Its utility stems from the combination of a stereochemically defined center, reactive functional groups, and a long alkyl chain, which can be leveraged to construct larger, more complex molecular architectures.
As a derivative of L-leucine, it introduces a specific stereoisomerism ((2S)-configuration) into a synthetic pathway, which is crucial for applications in medicinal chemistry and materials science where chirality dictates biological activity or supramolecular organization. The primary amine and the amide nitrogen offer distinct sites for chemical modification. The primary amine, in particular, is a versatile functional handle that can undergo a wide range of reactions, including acylation, alkylation, and reductive amination, allowing for its conjugation to other molecules or its incorporation into larger scaffolds.
The compound is recognized as a versatile chemical intermediate for the development of specialty chemicals and pharmaceuticals. chemshuttle.com Its value lies in its adaptability to multi-step synthetic processes, where the leucine-derived portion can impart specific recognition properties or conformational constraints, while the dodecyl tail can be used to tune solubility, promote membrane interaction, or drive aggregation phenomena.
Table 1: Structural Features and Synthetic Potential of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-
| Structural Feature | Chemical Group | Potential Synthetic Transformations | Resulting Functionality |
| Chiral Center | (2S)-carbon | Stereoselective reactions | Control of 3D molecular architecture |
| Primary Amine | -NH₂ | Acylation, Alkylation, Sulfonylation | Introduction of new functional groups, peptide coupling |
| Amide Bond | -C(O)NH- | Hydrolysis (under harsh conditions) | Cleavage or modification of the backbone |
| Dodecyl Chain | -C₁₂H₂₅ | Halogenation (radical) | Introduction of reactive sites on the tail |
| Isobutyl Group | -CH₂CH(CH₃)₂ | Not typically modified | Contributes to steric bulk and lipophilicity |
Design and Development of Self-Assembling Systems for Fundamental Material Science Studies
The amphiphilic nature of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- is a key driver for its use in the study of self-assembling systems. Molecules that possess both hydrophobic and hydrophilic domains can spontaneously organize in aqueous solutions to form well-defined nanostructures, a process governed by the minimization of unfavorable interactions between the hydrophobic parts of the molecule and water. nih.gov
In this molecule, the polar head group (2-amino-4-methyl-pentanamide) is hydrophilic, capable of forming hydrogen bonds, while the long dodecyl tail is hydrophobic. This molecular architecture is analogous to that of surfactants and lipids, which are well-known for forming micelles, vesicles, and bilayers. nih.govnih.gov The self-assembly of such systems is driven by a combination of non-covalent interactions.
Key Interactions Driving Self-Assembly:
Hydrophobic Interactions: The primary driving force, where the dodecyl tails aggregate to minimize contact with water, forming a nonpolar core. nih.gov
Hydrogen Bonding: The amino and amide groups on the hydrophilic head can form hydrogen bonds with water and with each other, stabilizing the surface of the assembled structure. nih.gov
Van der Waals Forces: These interactions occur between the closely packed dodecyl chains within the hydrophobic core, contributing to the stability of the assembly. nih.gov
The specific geometry of the final nanostructure (e.g., spherical micelles, cylindrical rods, or planar bilayers) is influenced by factors such as the concentration of the molecule, temperature, pH, and the relative size of the hydrophilic head versus the hydrophobic tail. nih.gov For instance, charged amphiphilic block co-polypeptides containing leucine (B10760876) have been shown to self-assemble into stable vesicles and micelles in aqueous solutions. nih.gov The study of the self-assembly of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- provides a simplified model system for understanding the fundamental principles that govern the formation of more complex biological structures and for designing novel nanomaterials from the bottom up. nih.govkinampark.com
Table 2: Potential Self-Assembled Structures and Their Driving Forces
| Potential Structure | Primary Driving Force | Key Stabilizing Interactions |
| Micelles | Hydrophobic Effect | Van der Waals forces in the core; Hydrogen bonding at the surface |
| Vesicles (Bilayers) | Hydrophobic Effect | Van der Waals forces; Hydrogen bonding; Electrostatic interactions |
| Nanofibers/Tubes | Hydrogen Bonding & Hydrophobic Effect | Intermolecular hydrogen bonding between headgroups; Pi-stacking (if aromatic groups were present) |
Exploration as a Scaffold for Molecular Probes and Chemical Tools in Research
A molecular probe is a specialized molecule used to study the properties of other molecules or structures, often within a biological system. torontomu.ca The design of such probes typically incorporates three key components: a ligand for targeting, a reporter group (e.g., a fluorophore or a tag), and often a reactive group for covalent attachment. nih.gov
Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- presents a promising scaffold for the synthesis of such chemical tools. Its structure can be systematically modified to incorporate the necessary functionalities.
As a Ligand/Scaffold: The dodecyl tail can act as a hydrophobic ligand, targeting lipid membranes or hydrophobic pockets in proteins. The leucine-derived headgroup can also participate in specific binding interactions.
Attachment of Reporter Groups: The primary amine is the most convenient site for modification. It can be readily coupled to a variety of reporter molecules, such as fluorescent dyes (e.g., fluorescein, rhodamine) or affinity tags (e.g., biotin), through the formation of a stable amide or sulfonamide bond.
Incorporation of Reactive Groups: To create covalent probes, an electrophilic "warhead" can be attached to the scaffold. For example, the primary amine could be acylated with a molecule containing a reactive group like an N-acyl-N-alkyl sulfonamide, which can then form a covalent bond with a target protein. nih.gov
By using this molecule as a foundational structure, researchers can design and synthesize a library of molecular probes where the nature of the reporter and reactive groups are varied. These tools can be used to investigate cellular processes, label specific proteins or organelles, and better understand drug-protein interactions at a molecular level. torontomu.ca
Future Research Directions and Unexplored Avenues for Pentanamide, 2 Amino N Dodecyl 4 Methyl , 2s
Development of Advanced and Sustainable Synthetic Methodologies
The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often rely on stoichiometric activating reagents that generate significant chemical waste. ucl.ac.uk Future research into the synthesis of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- should prioritize the development of greener, more sustainable methodologies.
A significant area for exploration is the use of biocatalysis. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have emerged as powerful tools for amide bond formation under mild, environmentally friendly conditions. nih.gov These enzymatic methods can offer high chemo- and stereoselectivity, potentially reducing the need for protecting groups and extensive purification steps. rsc.orgrsc.org Research could focus on optimizing an enzymatic coupling between a suitable L-leucine derivative and dodecylamine (B51217) in green solvents, such as cyclopentyl methyl ether, to create a more sustainable and efficient synthesis process. nih.gov
Another promising direction is the development of catalytic direct amidation reactions. sigmaaldrich.com These methods avoid the use of stoichiometric activating agents by employing catalysts, such as boronic acid or ruthenium complexes, to facilitate the direct condensation of carboxylic acids and amines. ucl.ac.uksigmaaldrich.com Investigating the applicability of these catalytic systems to the synthesis of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- could lead to highly atom-economical processes. chemistryforsustainability.org The development of such methods aligns with the principles of green chemistry by reducing waste and energy consumption. ucl.ac.uk
| Synthesis Approach | Potential Advantages | Key Research Focus |
| Biocatalysis (e.g., Lipases) | High selectivity, mild reaction conditions, reduced waste, use of renewable catalysts. nih.govrsc.org | Optimization of enzyme selection, solvent system, and reaction conditions for coupling L-leucine derivatives and dodecylamine. |
| Catalytic Direct Amidation | High atom economy, avoidance of stoichiometric activators, potential for simplified workup. sigmaaldrich.comchemistryforsustainability.org | Screening of catalysts (e.g., boronic acids, transition metals) for efficiency and selectivity with the specific substrates. |
| Flow Chemistry | Improved safety, scalability, and process control; potential for integration with catalytic systems. | Development of a continuous flow process for the synthesis, potentially incorporating immobilized enzymes or heterogeneous catalysts. |
Exploration of Novel Supramolecular Assemblies and Their Dynamic Properties
The amphiphilic and chiral nature of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- makes it an excellent candidate for self-assembly into a variety of ordered supramolecular structures. nih.govresearchgate.net The interplay of hydrogen bonding from the amide and amino groups, and hydrophobic interactions between the dodecyl chains, can drive the formation of complex architectures in aqueous or organic media. northwestern.edumdpi.com
Future research should focus on systematically investigating the self-assembly behavior of this molecule under various conditions (e.g., concentration, temperature, solvent polarity). nih.gov It is plausible that this compound could form structures such as nanofibers, ribbons, helical tubes, or vesicles. nih.govacs.org The inherent chirality of the L-leucine headgroup is expected to impart a chiral bias to these assemblies, leading to the formation of helical or twisted structures. rsc.orgacs.org
Furthermore, the dynamic nature of these non-covalent assemblies is a critical area for study. acs.orgdtic.mil Investigating the response of these supramolecular systems to external stimuli such as pH, temperature, or light could reveal opportunities for creating "smart" materials. For instance, pH changes could alter the protonation state of the amino group, thereby modulating the intermolecular interactions and potentially triggering a morphological transition in the assembled structure.
| Supramolecular Structure | Potential Driving Forces | Unexplored Properties & Applications |
| Nanofibers/Nanoribbons | Hydrogen bonding (amide backbone), hydrophobic interactions (dodecyl tails). northwestern.edumdpi.com | Gel formation, templates for inorganic materials, scaffolds for tissue engineering. |
| Helical Structures/Nanotubes | Molecular chirality, π-π stacking (if aromatic moieties were introduced), hydrophobic effects. nih.govacs.org | Chiral recognition and separation, nano-container for guest molecules. |
| Vesicles/Micelles | Amphiphilicity, balance of hydrophilic/hydrophobic volumes. northwestern.edu | Drug delivery systems, microreactors. |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
To fully understand and predict the behavior of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)-, a synergistic approach combining experimental characterization with computational modeling is essential. nih.gov Molecular dynamics (MD) simulations can provide invaluable insights into the self-assembly process at the atomic level, revealing how individual molecules organize into larger structures. northwestern.eduacs.org These simulations can elucidate the roles of different non-covalent interactions and predict the most stable morphologies, guiding experimental efforts. acs.org
Density Functional Theory (DFT) calculations can be employed to study the electronic structure and intermolecular interaction energies of the molecule. mdpi.comresearchgate.net This can help in understanding the hydrogen bonding patterns and other forces that govern self-assembly. nih.gov For example, DFT can be used to calculate the binding energies between molecules in different orientations, providing a theoretical basis for the observed supramolecular structures. nih.gov
Experimental techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Atomic Force Microscopy (AFM) will be crucial for visualizing the self-assembled nanostructures. mdpi.comnih.gov Spectroscopic methods like Circular Dichroism (CD) can confirm the transfer of chirality from the molecular to the supramolecular level. nih.gov By combining these experimental observations with computational predictions, a comprehensive model of the structure-property relationships for this compound can be developed. nih.gov
Investigation of its Role in Bio-Inspired Chemical Systems (Non-Clinical Focus)
Inspired by nature, where self-assembling peptides and proteins perform complex functions, Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- could serve as a minimalistic building block for creating functional bio-inspired materials. bohrium.comnih.govacs.org The self-assembly of this molecule into ordered structures, such as nanofibers, could create environments suitable for catalysis. nih.govrsc.org
An exciting avenue of research is the development of catalytic peptide assemblies. nih.govrsc.org By incorporating catalytically active residues or co-localizing reactants within the hydrophobic core of the self-assembled structures, it may be possible to design novel catalysts for reactions such as ester hydrolysis. nih.gov The ordered environment of the supramolecular assembly can mimic the active site of an enzyme, leading to enhanced reaction rates and selectivity. acs.org
Furthermore, these self-assembled structures could be explored as scaffolds for organizing other molecules. For example, they could serve as templates for the synthesis of inorganic nanoparticles or for aligning chromophores for applications in light-harvesting systems. The biocompatibility of amino acid-based materials also suggests potential applications in areas like the development of functional coatings or as components in bio-inspired composites. bohrium.com
Potential for Advanced Analytical Methodologies and Sensor Development (Chemical Sensing)
The self-assembling properties of Pentanamide, 2-amino-N-dodecyl-4-methyl-, (2S)- could be harnessed for the development of novel chemical sensors. nih.gov The formation of supramolecular assemblies can be sensitive to the presence of specific analytes, leading to a detectable change in a physical property, such as fluorescence or color. rsc.orgrsc.org
One potential application is in the detection of other amphiphilic molecules or ions. nih.govresearchgate.net The binding of an analyte to the self-assembled structure could disrupt the packing of the molecules, leading to a change in the aggregation state that can be monitored spectroscopically. For instance, research could explore the design of a sensor where the self-assembly of the compound in the presence of a fluorescent dye leads to quenching, and the introduction of a target analyte displaces the dye, causing a "turn-on" fluorescent signal. rsc.org
Another direction is the development of sensors for specific ions. The amino acid headgroup could be modified to include specific ion-binding sites. The binding of a metal ion, for example, could trigger or alter the self-assembly process, resulting in a detectable optical or electrochemical signal. rsc.orgnih.gov The long alkyl chain facilitates the creation of an organized interface, for example on an electrode surface or in a liquid crystal-based sensor, enhancing the sensitivity and selectivity of the detection event. researchgate.net
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
